molecular formula C5H5BrO2S2 B2377946 3-Bromo-4-methylsulfonylthiophene CAS No. 35634-04-9

3-Bromo-4-methylsulfonylthiophene

Cat. No.: B2377946
CAS No.: 35634-04-9
M. Wt: 241.12
InChI Key: WFOUJGVTUTWLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylsulfonylthiophene: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the third position and a methylsulfonyl group at the fourth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylsulfonylthiophene typically involves the bromination of 4-methylsulfonylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylsulfonylthiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Sulfone derivatives with higher oxidation states.

    Coupling Reactions: Biaryl compounds formed through the coupling of the thiophene ring with aromatic boronic acids.

Scientific Research Applications

3-Bromo-4-methylsulfonylthiophene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylsulfonylthiophene depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, it participates in the formation of new carbon-carbon bonds through the palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.

Comparison with Similar Compounds

    3-Bromo-4-methylthiophene: Lacks the sulfonyl group, making it less reactive in certain oxidation reactions.

    4-Methylsulfonylthiophene: Lacks the bromine atom, limiting its use in substitution and coupling reactions.

    3-Chloro-4-methylsulfonylthiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: 3-Bromo-4-methylsulfonylthiophene is unique due to the presence of both the bromine atom and the methylsulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-4-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-9-2-4(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUJGVTUTWLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.